molecular formula C13H23N3O3 B126473 N-Acetylleucylprolinamide CAS No. 142179-09-7

N-Acetylleucylprolinamide

Katalognummer B126473
CAS-Nummer: 142179-09-7
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: CKLZCZMLTMDPBS-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetylleucylprolinamide, also known as Ac-LEU-PRO-NH2, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide is composed of two amino acids, leucine and proline, and is synthesized using solid-phase peptide synthesis.

Wirkmechanismus

The mechanism of action of N-Acetylleucylprolinamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. It has also been shown to activate the opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
N-Acetylleucylprolinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by activating the opioid receptors. Additionally, N-Acetylleucylprolinamide has been shown to lower blood pressure by inhibiting the activity of ACE.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-Acetylleucylprolinamide in lab experiments is its ease of synthesis. It can be synthesized using solid-phase peptide synthesis, which is a well-established method in the field of peptide chemistry. Additionally, N-Acetylleucylprolinamide has been shown to have a high degree of stability, which makes it suitable for use in long-term experiments.
One limitation of using N-Acetylleucylprolinamide in lab experiments is its potential for non-specific binding. This can lead to false-positive results and can make it difficult to interpret experimental data. Additionally, the effects of N-Acetylleucylprolinamide may vary depending on the experimental conditions, which can make it difficult to compare results across different studies.

Zukünftige Richtungen

There are several future directions for the study of N-Acetylleucylprolinamide. One area of research is the development of new therapeutic applications. For example, N-Acetylleucylprolinamide may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Another area of research is the investigation of the mechanism of action of N-Acetylleucylprolinamide. Further studies are needed to fully understand how this peptide modulates the activity of enzymes and receptors in the body.
Finally, there is a need for the development of new synthetic methods for the production of N-Acetylleucylprolinamide. This will enable researchers to produce larger quantities of the peptide, which will facilitate further studies of its therapeutic potential.
Conclusion:
In conclusion, N-Acetylleucylprolinamide is a synthetic peptide that has shown promise in the field of scientific research. It has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this peptide as a therapeutic agent.

Synthesemethoden

The synthesis of N-Acetylleucylprolinamide is carried out using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to a resin support. Subsequent amino acids are added one by one, with each amino acid being protected by a temporary blocking group. Once the peptide chain is complete, the final product is cleaved from the resin and purified.

Wissenschaftliche Forschungsanwendungen

N-Acetylleucylprolinamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects. It has also been investigated for its ability to inhibit cancer cell growth and metastasis. Additionally, N-Acetylleucylprolinamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

142179-09-7

Produktname

N-Acetylleucylprolinamide

Molekularformel

C13H23N3O3

Molekulargewicht

269.34 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1

InChI-Schlüssel

CKLZCZMLTMDPBS-QWRGUYRKSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C

Andere CAS-Nummern

142179-09-7

Synonyme

N-Ac-Leu-Pro-NH2
N-acetyl-L-leucyl-L-prolinamide
N-acetylleucylprolinamide
N-acetylleucylprolinamide, monohydrate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.